6,7-Dichloroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family, which are bicyclic aromatic compounds containing nitrogen. This compound is notable for its potential applications in medicinal chemistry and materials science. It has garnered interest due to its biological activity, particularly as a competitive antagonist at certain receptor sites.
6,7-Dichloroquinoxaline-2,3-dione is classified under the category of heterocyclic compounds, specifically as a quinoxaline derivative. It is synthesized through various chemical reactions involving 1,2-dicarbonyl compounds and diamines. The compound is often studied in the context of its synthesis methods, biological activities, and potential applications in drug development and materials science.
The synthesis of 6,7-dichloroquinoxaline-2,3-dione can be achieved through several methods. A notable approach involves the condensation reaction between phenylenediamine and glyoxal or other 1,2-dicarbonyl compounds.
These methods highlight the versatility of synthetic pathways available for producing 6,7-dichloroquinoxaline-2,3-dione.
The molecular structure of 6,7-dichloroquinoxaline-2,3-dione features a bicyclic ring system with two chlorine substituents at the 6 and 7 positions. The compound has the following characteristics:
ClC1=C(C(=CC(=C1Cl)N)N)C(=O)O
.The presence of chlorine atoms contributes to its chemical reactivity and biological activity.
6,7-Dichloroquinoxaline-2,3-dione participates in various chemical reactions due to its reactive functional groups. Key reactions include:
These reactions underline the compound's significance in both synthetic organic chemistry and pharmacology.
The mechanism of action for 6,7-dichloroquinoxaline-2,3-dione primarily revolves around its role as an antagonist at glutamatergic receptors. It selectively inhibits binding at strychnine-insensitive glycine sites on N-methyl-D-aspartate receptors:
This selective inhibition suggests potential therapeutic applications in neurological disorders where modulation of glutamate signaling is crucial.
6,7-Dichloroquinoxaline-2,3-dione exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various chemical environments and applications.
The scientific applications of 6,7-dichloroquinoxaline-2,3-dione are diverse:
The systematic chemical name 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (CAS Registry Number: 25983-13-5) precisely defines its molecular architecture according to International Union of Pure and Applied Chemistry conventions. It is alternatively designated as 6,7-Dichloro-2,3-quinoxalinedione or abbreviated as DCQX in historical research literature, though the latter abbreviation is avoided in formal scientific discourse per stylistic requirements. The compound belongs to the bicyclic heteroaromatic quinoxaline-dione chemical class, characterized by a fused benzene-pyrazine ring system with carbonyl functions at positions 2 and 3. Its molecular formula is C~8~H~4~Cl~2~N~2~O~2~, yielding a molecular weight of 231.04 g/mol [1] [5] [7].
Structurally, DCQX features chlorine substituents at the 6 and 7 positions of the quinoxaline nucleus, a configuration critically responsible for its distinctive pharmacological profile. The planar quinoxaline scaffold facilitates interaction with aromatic residues in binding pockets, while the electron-withdrawing chlorine atoms significantly influence electronic distribution, binding affinity, and steric accessibility at the glycine recognition site. This molecular architecture differentiates DCQX from related compounds such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), where nitro or cyano substituents confer distinct receptor selectivity patterns favoring non-N-Methyl-D-Aspartate receptors [4] [8]. The dione functionality at positions 2 and 3 is essential for receptor antagonism, serving as a bioisostere for the α-carboxylate group of endogenous amino acid ligands [3] .
The late 1980s witnessed transformative advances in glutamate receptor pharmacology, with researchers actively seeking compounds capable of discriminating between multiple receptor subtypes and allosteric sites within the N-Methyl-D-Aspartate receptor complex. Prior to DCQX's characterization, pharmacological tools could not adequately separate the contributions of the glutamate-binding site, ion channel domain, and the then-recently identified strychnine-insensitive glycine modulatory site. DCQX emerged during this pivotal era through systematic screening of quinoxalinedione derivatives, with seminal studies published between 1989–1990 establishing its unique mechanism [2] [3].
Yoneda and Ogita (1989) provided the first functional evidence that DCQX specifically abolished N-Methyl-D-Aspartate-mediated electrophysiological responses in rat brain preparations without affecting membrane properties or non-N-Methyl-D-Aspartate receptor signaling. This abolition occurred competitively and reversibly, suggesting direct interaction with a modulatory component rather than channel blockade. Crucially, they demonstrated that adding exogenous glycine completely reversed DCQX's inhibitory effects, providing foundational evidence for its glycine site selectivity [3]. Within a year, Ogita and colleagues (1990) substantiated these functional findings with comprehensive radioligand binding studies. Using [^3^H]glycine binding assays in Triton X-100-treated rat brain synaptic membranes, they established DCQX as a competitive antagonist with nanomolar affinity (IC~50~ = 300 nM) at strychnine-insensitive glycine binding sites. Critically, DCQX showed negligible activity at [^3^H]glutamate or [^3^H](±)-3-(2-carboxypiperazine-4-yl)propyl-1-phosphonate binding sites, unlike other quinoxalinediones examined concurrently [2].
These investigations resolved significant controversy in the field. Earlier nonselective quinoxalinediones (e.g., CNQX, DNQX) inhibited N-Methyl-D-Aspartate responses primarily through glycine site interactions despite initial characterizations as selective non-N-Methyl-D-Aspartate antagonists [4] [8]. DCQX's exceptional selectivity clarified this mechanistic confusion and established the glycine site as a pharmacologically tractable target independent of the glutamate recognition domain. The compound rapidly became a reference antagonist for defining glycine's obligatory role in N-Methyl-D-Aspartate receptor activation, influencing research trajectories in excitotoxicity, synaptic plasticity, and analgesic drug development .
Table 1: Key Historical Research Milestones for 6,7-Dichloroquinoxaline-2,3-dione
Year | Research Milestone | Significance |
---|---|---|
1989 | First functional characterization (Yoneda & Ogita) | Demonstrated specific abolition of N-Methyl-D-Aspartate responses reversible by glycine; proposed glycine site selectivity [3] |
1990 | Comprehensive binding profile (Ogita et al.) | Confirmed competitive antagonism at [^3^H]glycine sites (IC~50~ = 300 nM) without activity at glutamate binding sites [2] |
1989 | Distinction from CNQX/DNQX (Kleckner & Dingledine) | Established DCQX's unique selectivity profile versus broader-spectrum quinoxalinediones |
DCQX functions as a high-affinity competitive antagonist exclusively targeting the strychnine-insensitive glycine co-agonist binding site on the N-Methyl-D-Aspartate receptor complex. This mechanism was definitively established through complementary electrophysiological and biochemical approaches. In functional assays using rat cortical neurons or brain slices, DCQX potently inhibited N-Methyl-D-Aspartate-evoked depolarizations without affecting baseline membrane conductance. Crucially, increasing glycine concentrations produced a parallel rightward shift in the DCQX concentration-response curve while maximal N-Methyl-D-Aspartate responses remained attainable at saturating glycine concentrations. This behavior exemplifies classical competitive antagonism, indicating mutually exclusive binding between DCQX and glycine at a common recognition domain [2] [3].
Radioligand displacement studies using [^3^H]glycine binding to synaptic membranes provided direct molecular evidence for this mechanism. DCQX displayed concentration-dependent inhibition of specific [^3^H]glycine binding with an IC~50~ value of 300 nM, consistent with electrophysiological estimates of functional potency. Scatchard analysis revealed that DCQX increased the apparent dissociation constant (K~d~) of [^3^H]glycine binding without altering the maximal number of binding sites (B~max~), confirming competitive kinetics. This contrasted sharply with compounds like 6-cyano-7-nitroquinoxaline-2,3-dione, which exhibited mixed inhibition patterns affecting both affinity and site density [2] [4]. DCQX's inactivity at [^3^H]glutamate, [^3^H]α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or [^3^H]kainate binding sites established its exceptional selectivity for the glycine site over other ionotropic glutamate receptor subtypes or recognition domains [2] .
DCQX's singular distinction lies in its unparalleled selectivity among quinoxalinedione derivatives for the glycine site relative to other receptor targets. This specificity profile was rigorously quantified through comparative studies:
Table 2: Receptor Selectivity Profile of 6,7-Dichloroquinoxaline-2,3-dione Versus Reference Quinoxalinediones
Target Site | DCQX Inhibition (IC~50~) | 6,7-Dinitroquinoxaline-2,3-dione Inhibition (IC~50~) | 6-Cyano-7-nitroquinoxaline-2,3-dione Inhibition (IC~50~) |
---|---|---|---|
Glycine Site (N-Methyl-D-Aspartate Receptor) | 0.3 μM [2] | 2.1 μM [8] | 5.7 μM [4] |
Glutamate Site (N-Methyl-D-Aspartate Receptor) | >100 μM [2] | 8.5 μM [8] | 12.4 μM [4] |
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor | >30 μM [2] | 0.5 μM [8] | 0.3 μM [4] |
Kainate Receptor | >30 μM [2] | 1.8 μM [8] | 1.5 μM [4] |
The exceptional selectivity of DCQX enabled its deployment as an indispensable probe for deciphering fundamental neurobiological principles:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3